2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is an organic compound with significant relevance in the fields of chemistry and medicinal research. The compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and methoxy and methyl substituents on a benzamide framework. This compound is classified as an aromatic amide due to the presence of the amide functional group attached to an aromatic ring.
The compound can be synthesized through various methods, primarily involving reactions with substituted anilines and acyl chlorides. Its applications span across medicinal chemistry, particularly in drug development and synthesis of biologically active compounds.
2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is classified under:
The synthesis of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
The reaction proceeds via nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. This method can yield high purity and good yields when optimized.
The molecular formula of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is , with a molecular weight of approximately 262.08 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | 2-bromo-6-fluoro-N-methoxy-N-methylbenzamide |
| InChI | InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 |
| InChI Key | KXSSSDTYSRZRSW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C1=C(C=C(C=C1)F)Br)OC |
2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
Research indicates that compounds with similar structures exhibit varied biological activities, suggesting that 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide may also possess unique pharmacological properties worthy of further investigation.
The compound exhibits typical characteristics associated with aromatic amides:
Key chemical properties include:
2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is utilized in various scientific domains:
The systematic IUPAC name is 2-bromo-6-fluoro-N-methoxy-N-methylbenzamide, reflecting the benzene ring substitution pattern (bromo at position 2, fluoro at position 6) and the N-methoxy-N-methyl carboxamide group. Common synonyms include:
The canonical SMILES notation CN(OC)C(=O)C1=C(F)C=CC=C1Br and InChIKey MHVWXGSXMURULT-UHFFFAOYSA-N provide unambiguous representations for chemical databases and electronic structure searches [2] [4].
The molecular formula is C₉H₉BrFNO₂, confirmed by high-resolution mass spectrometry with an exact mass of 260.98007 Da. The molecular weight is 262.08 g/mol, calculated as:
Table 1: Atomic Composition of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
| Element | Count | Atomic Mass (u) | Total Mass (u) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 9 | 1.01 | 9.09 |
| Br | 1 | 79.90 | 79.90 |
| F | 1 | 19.00 | 19.00 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 262.08 |
This compound emerged as a pivotal Weinreb amide derivative following the pioneering work of Steven Weinreb in the 1980s. Traditional amides often yield overreduction or side products with organometallic reagents, but the N-methoxy-N-methyl group confers stability against nucleophiles while allowing controlled ketone synthesis via Grignard or lithium reagent additions. The bromo and fluoro substituents enhance its utility:
Its CAS registry number (1341037-81-7) formalized its identity in chemical databases after 2010, coinciding with a surge in patent applications for kinase inhibitors and antipsychotic agents using analogous halogenated benzamides. For example, similar N-methoxy-N-methylbenzamides serve as intermediates in the synthesis of FDA-approved drugs like Lenvatinib (anticancer) and Belumosudil (immunosuppressant) [1] [4].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1